![molecular formula C22H23N3O6S B2932906 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 921833-16-1](/img/structure/B2932906.png)
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a complex organic molecule that contains several functional groups and structural motifs common in organic chemistry. These include an ethoxyphenyl group, a pyridazine ring, an ethyl chain, and a benzo[b][1,4]dioxine ring. Each of these components could potentially confer different properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, attached to an ethoxyphenyl group and a benzo[b][1,4]dioxine ring. The latter is a type of aromatic ether. The entire molecule is likely to be planar due to the conjugated system of pi bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted from its structure. For example, this compound is likely to be solid at room temperature, given its molecular weight. Its solubility would depend on the solvent used, but we can predict that it would be relatively non-polar and therefore more soluble in organic solvents than in water .Aplicaciones Científicas De Investigación
Anticancer Activity
This compound has shown potential as an anticancer agent. Studies suggest that it could inhibit the growth of cancer cells, particularly breast cancer cells, by targeting estrogen receptors (ERα). The compound exhibited a more negative binding free energy compared to tamoxifen, indicating a strong potential for cytotoxic activity against breast cancer through ERα inhibition .
Molecular Docking Studies
The compound’s structure allows it to be used in molecular docking studies to predict interactions with biological targets. This is crucial in the drug discovery process, where understanding the interaction between drugs and their targets can lead to the development of more effective therapeutic agents .
Synthesis of Heterocyclic Compounds
Amides, such as the one present in this compound, are fundamental chemical structural units widely used in synthesis. They can serve as synthons for various heterocyclic compounds, which are a core part of many pharmaceuticals .
Computational Drug Design
The compound can be used in computational drug design, particularly in molecular hybridization studies. By combining the properties of different pharmacophores, researchers can design new compounds with enhanced therapeutic effects .
Molecular Dynamics (MD) Simulation
MD simulation can be applied to this compound to observe the dynamic behavior of its interactions with biological targets over time. This helps in understanding the stability and conformational changes of the compound when bound to a target .
Development of Hybrid Compounds
The compound’s structure allows for the development of hybrid compounds that combine the features of chalcones and salicylates. These hybrids can be synthesized to explore their potential uses, especially in anticancer drug discovery researches .
Mecanismo De Acción
Direcciones Futuras
The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in a particular area (for example, as a pharmaceutical, agrochemical, or material), then future research could focus on optimizing its activity, reducing any side effects, or improving its synthesis .
Propiedades
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6S/c1-2-29-17-5-3-16(4-6-17)19-8-10-22(26)25(24-19)12-11-23-32(27,28)18-7-9-20-21(15-18)31-14-13-30-20/h3-10,15,23H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXBCBYRBMYLFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

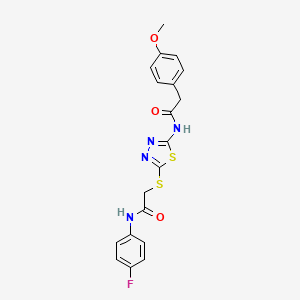

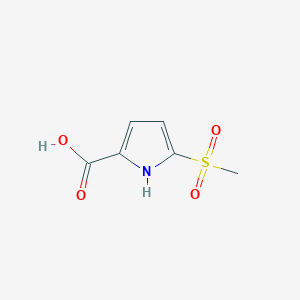
![methyl 4-({[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2932830.png)

![N-[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]-N'-(4-isopropyl-3-methylphenyl)urea](/img/structure/B2932832.png)
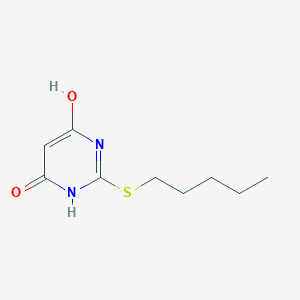
![Methyl 2-(2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2932834.png)
![N-[2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2932836.png)
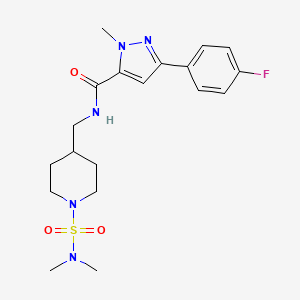
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2932838.png)
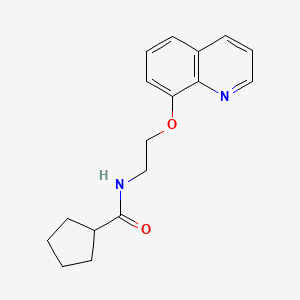
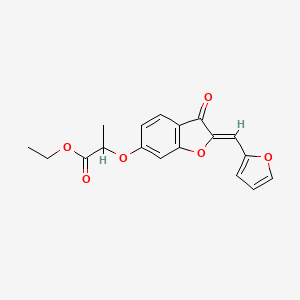
![Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxylate](/img/structure/B2932844.png)